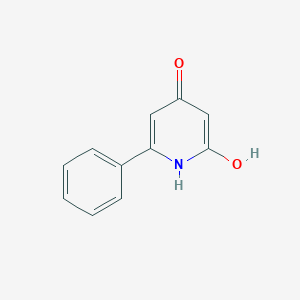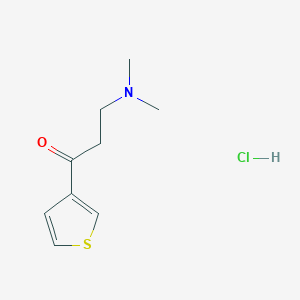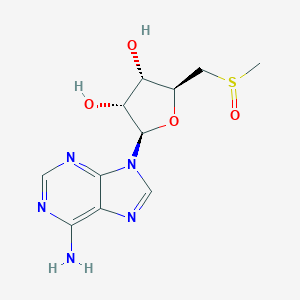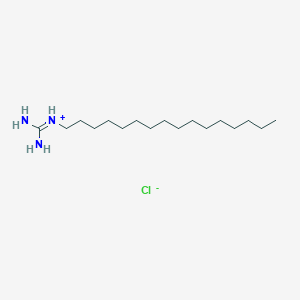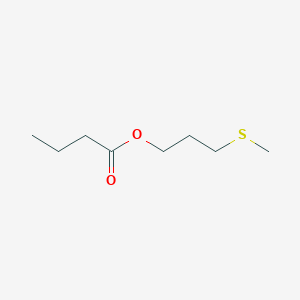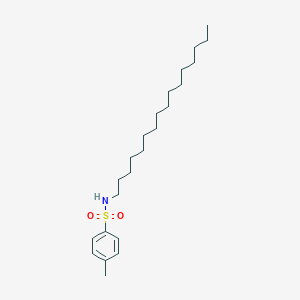
N-Hexadecyl-para-toluenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecyl-para-toluenesulfonamide, also known as HTSA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HTSA belongs to the class of sulfonamides, which are widely used in medicinal chemistry, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
N-Hexadecyl-para-toluenesulfonamide has been extensively studied for its potential applications in various fields. One of the significant applications of N-Hexadecyl-para-toluenesulfonamide is its use as a surfactant in the oil industry. N-Hexadecyl-para-toluenesulfonamide can be used as an emulsifier to stabilize oil-water mixtures, which can improve the efficiency of oil recovery.
N-Hexadecyl-para-toluenesulfonamide has also been studied for its potential use as a corrosion inhibitor. It has been shown to be effective in preventing the corrosion of metals in acidic environments, such as in oil wells and pipelines.
In addition, N-Hexadecyl-para-toluenesulfonamide has been investigated for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for use as a disinfectant or preservative.
Mecanismo De Acción
The mechanism of action of N-Hexadecyl-para-toluenesulfonamide is not fully understood. However, it is believed to function as a surfactant by lowering the surface tension of liquids. This property allows N-Hexadecyl-para-toluenesulfonamide to stabilize emulsions and prevent the aggregation of particles.
Efectos Bioquímicos Y Fisiológicos
N-Hexadecyl-para-toluenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it can cause skin irritation and eye damage upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Hexadecyl-para-toluenesulfonamide in lab experiments is its ability to stabilize emulsions, which can improve the efficiency of experiments involving oil-water mixtures. However, N-Hexadecyl-para-toluenesulfonamide is not suitable for experiments involving biological samples, as it may cause skin and eye irritation.
Direcciones Futuras
There are several future directions for research involving N-Hexadecyl-para-toluenesulfonamide. One area of interest is its potential use as a drug delivery agent. N-Hexadecyl-para-toluenesulfonamide can be functionalized with various molecules, such as peptides or antibodies, to target specific cells or tissues.
Another area of interest is its use as a biosurfactant. Biosurfactants are surfactants produced by microorganisms and have several advantages over synthetic surfactants, such as biodegradability and low toxicity. N-Hexadecyl-para-toluenesulfonamide could be produced by microorganisms, making it a potential candidate for use as a biosurfactant.
Conclusion
In conclusion, N-Hexadecyl-para-toluenesulfonamide is a synthetic compound that has potential applications in various fields. Its ability to stabilize emulsions makes it useful in the oil industry, while its antimicrobial properties make it a potential candidate for use as a disinfectant or preservative. Future research involving N-Hexadecyl-para-toluenesulfonamide could focus on its potential use as a drug delivery agent or biosurfactant.
Métodos De Síntesis
N-Hexadecyl-para-toluenesulfonamide can be synthesized by reacting para-toluenesulfonic acid with hexadecylamine in the presence of a catalyst. The reaction proceeds via the formation of an amide bond between the amine and the acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Propiedades
Número CAS |
18049-99-5 |
|---|---|
Nombre del producto |
N-Hexadecyl-para-toluenesulfonamide |
Fórmula molecular |
C23H41NO2S |
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
N-hexadecyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-27(25,26)23-19-17-22(2)18-20-23/h17-20,24H,3-16,21H2,1-2H3 |
Clave InChI |
LXAJCOHPBQVOJT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |
Sinónimos |
N-Hexadecyl-4-toluenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







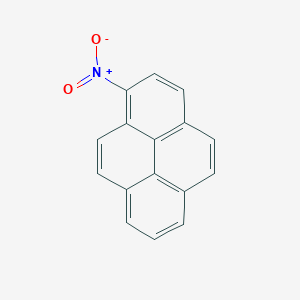
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
